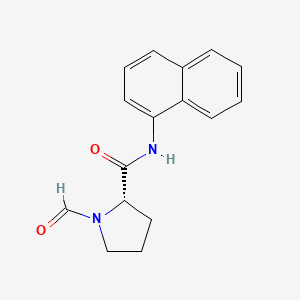![molecular formula C14H14N6O2 B14252697 4-[(2-Amino-7H-purin-6-yl)oxy]-1-(pyridin-3-yl)butan-1-one CAS No. 189241-36-9](/img/structure/B14252697.png)
4-[(2-Amino-7H-purin-6-yl)oxy]-1-(pyridin-3-yl)butan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2-Amino-7H-purin-6-yl)oxy]-1-(pyridin-3-yl)butan-1-one is a compound that belongs to the class of purine derivatives Purine derivatives are known for their significant roles in various biological processes, including serving as building blocks for DNA and RNA
Méthodes De Préparation
The synthesis of 4-[(2-Amino-7H-purin-6-yl)oxy]-1-(pyridin-3-yl)butan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-amino-6-chloropurine and 3-pyridinecarboxaldehyde.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction between 2-amino-6-chloropurine and 3-pyridinecarboxaldehyde under basic conditions.
Substitution Reaction: The intermediate undergoes a substitution reaction with a suitable nucleophile, such as a butanone derivative, to form the final product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
4-[(2-Amino-7H-purin-6-yl)oxy]-1-(pyridin-3-yl)butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or alkoxides can be introduced.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions.
Applications De Recherche Scientifique
4-[(2-Amino-7H-purin-6-yl)oxy]-1-(pyridin-3-yl)butan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of viral infections and cancer.
Biological Research: It is used as a tool compound to study purine metabolism and its effects on cellular processes.
Pharmaceutical Development: The compound serves as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industrial Applications: It is used in the synthesis of other complex molecules and as a precursor in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-[(2-Amino-7H-purin-6-yl)oxy]-1-(pyridin-3-yl)butan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways. For example, it may inhibit the activity of certain kinases, thereby affecting cell proliferation and survival.
Comparaison Avec Des Composés Similaires
4-[(2-Amino-7H-purin-6-yl)oxy]-1-(pyridin-3-yl)butan-1-one can be compared with other purine derivatives, such as:
Acyclovir: A well-known antiviral drug that targets viral DNA polymerase.
Ganciclovir: Another antiviral agent used to treat cytomegalovirus infections.
Thioguanine: A chemotherapeutic agent used in the treatment of leukemia.
The uniqueness of this compound lies in its specific structural features and its potential to interact with a different set of molecular targets compared to other purine derivatives.
Propriétés
Numéro CAS |
189241-36-9 |
|---|---|
Formule moléculaire |
C14H14N6O2 |
Poids moléculaire |
298.30 g/mol |
Nom IUPAC |
4-[(2-amino-7H-purin-6-yl)oxy]-1-pyridin-3-ylbutan-1-one |
InChI |
InChI=1S/C14H14N6O2/c15-14-19-12-11(17-8-18-12)13(20-14)22-6-2-4-10(21)9-3-1-5-16-7-9/h1,3,5,7-8H,2,4,6H2,(H3,15,17,18,19,20) |
Clé InChI |
MJRCPGZVTGNLOU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)C(=O)CCCOC2=NC(=NC3=C2NC=N3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


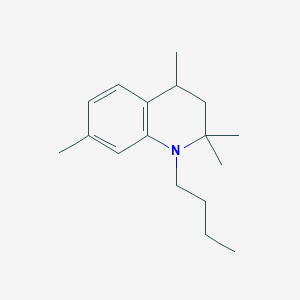
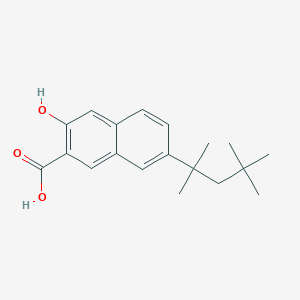
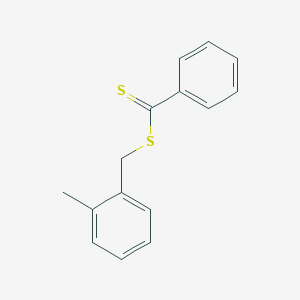
![[1,1'-Biphenyl]-4-amine, N-[1,1'-biphenyl]-4-yl-N-(3,4-dimethylphenyl)-](/img/structure/B14252623.png)
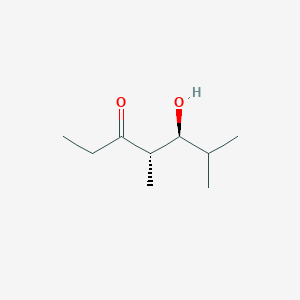
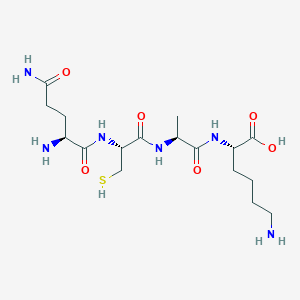
![2-Naphthalenamine, N-[(4-ethoxyphenyl)methylene]-](/img/structure/B14252640.png)

![Diazene, [4-[(3-chlorophenyl)methoxy]phenyl]phenyl-](/img/structure/B14252655.png)



![4-Bromo-6-{[(3-hydroxypropyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14252676.png)
